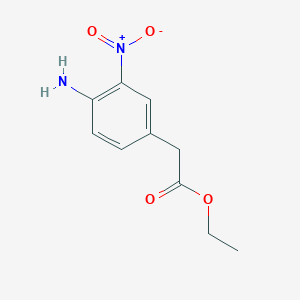

Ethyl 2-(4-amino-3-nitrophenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(4-amino-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of phenylacetate, featuring both amino and nitro functional groups on the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-amino-3-nitrophenyl)acetate typically involves the nitration of ethyl 2-phenylacetate followed by reduction and amination steps. One common method includes:

Nitration: Ethyl 2-phenylacetate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Esterification: The resulting compound is esterified with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-amino-3-nitrophenyl)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Reduction: Ethyl 2-(4-amino-3-aminophenyl)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Quinones and other oxidized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-amino-3-nitrophenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-(4-amino-3-nitrophenyl)acetate involves its interaction with biological molecules through its amino and nitro groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and redox reactions, affecting various molecular targets and pathways. The exact mechanism depends on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-amino-3-nitrophenyl)acetate can be compared with similar compounds such as:

Ethyl 2-(4-nitrophenyl)acetate: Lacks the amino group, making it less reactive in certain biochemical applications.

Ethyl 2-(4-amino-3-chlorophenyl)acetate: Contains a chlorine atom instead of a nitro group, leading to different reactivity and applications.

Ethyl 2-(4-amino-3-methylphenyl)acetate: Features a methyl group, which can influence its steric and electronic properties.

Biologische Aktivität

Ethyl 2-(4-amino-3-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethyl ester group, an amino group, and a nitro group on a phenyl ring. The synthesis typically involves the nitration of ethyl 2-phenylacetate followed by reduction and amination. The general synthetic route includes:

- Nitration : Nitration of ethyl 2-phenylacetate using a mixture of concentrated sulfuric acid and nitric acid introduces the nitro group at the para position.

- Reduction : The nitro group is then reduced to an amino group using reducing agents such as iron powder in hydrochloric acid.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been investigated for several pharmacological effects:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs have shown IC50 values ranging from 5 to 10 nM against various cancer cell lines, indicating potent cytotoxicity .

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on the antimicrobial efficacy of this compound showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of conventional antibiotics, highlighting its potential as an alternative therapeutic agent.

- Cytotoxicity Evaluation : In vitro studies involving cancer cell lines revealed that this compound analogs led to substantial reductions in cell viability. Xenograft models further validated these findings, showing that treatment with these compounds resulted in decreased tumor sizes compared to controls .

- Mechanism of Action : Detailed mechanistic studies indicated that the compound disrupts microtubule formation in cancer cells, leading to cell cycle arrest in the mitotic phase. This disruption is crucial for its anticancer activity and suggests potential pathways for further drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | High | Microtubule disruption |

| Ethyl 2-(4-nitrophenyl)acetate | Moderate | Low | Enzyme inhibition |

| Ethyl 2-(4-amino-2-nitrophenyl)acetate | Moderate | Moderate | Unknown; requires further investigation |

This table illustrates how variations in functional groups affect the biological properties of similar compounds.

Eigenschaften

IUPAC Name |

ethyl 2-(4-amino-3-nitrophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXMYFFEVKIQHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634274 |

Source

|

| Record name | Ethyl (4-amino-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104126-70-7 |

Source

|

| Record name | Ethyl (4-amino-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.